molecular formula C5H10O B2581173 [(1S,2S)-2-methylcyclopropyl]methanol CAS No. 183904-10-1; 21003-36-1

[(1S,2S)-2-methylcyclopropyl]methanol

Cat. No.: B2581173
CAS No.: 183904-10-1; 21003-36-1
M. Wt: 86.134
InChI Key: SHEINYPABNPRPM-CRCLSJGQSA-N
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Description

It is a chiral compound with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . This compound is known for its unique structural features, which include a cyclopropyl ring and a hydroxyl group attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by reduction reactions. One common method involves the use of diazomethane and a suitable alkene to form the cyclopropyl ring, followed by reduction with lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: Pd/C, hydrogen gas

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

[(1S,2S)-2-methylcyclopropyl]methanol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavors due to its unique structural features.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity .

Comparison with Similar Compounds

[(1S,2S)-2-methylcyclopropyl]methanol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: Lacks the methyl group on the cyclopropyl ring, resulting in different chemical and biological properties.

    2-methylcyclopropanol: The hydroxyl group is directly attached to the cyclopropyl ring, leading to different reactivity.

    Cyclopropylcarbinol: Similar structure but with different stereochemistry, affecting its interactions and applications.

This compound stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

183904-10-1; 21003-36-1

Molecular Formula

C5H10O

Molecular Weight

86.134

IUPAC Name

[(1S,2S)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

SHEINYPABNPRPM-CRCLSJGQSA-N

SMILES

CC1CC1CO

solubility

not available

Origin of Product

United States

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